molecular formula C9H8N2O4 B3039783 4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 132522-82-8

4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B3039783
CAS No.: 132522-82-8
M. Wt: 208.17 g/mol
InChI Key: PYYOOGDTJRYZBP-UHFFFAOYSA-N
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Description

4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the nitration of a precursor benzoxazinone compound. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The reaction is usually carried out under controlled temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 4-methyl-5-amino-2H-1,4-benzoxazin-3(4H)-one.

    Substitution: Various substituted benzoxazinones depending on the nucleophile used.

    Oxidation: 4-carboxy-5-nitro-2H-1,4-benzoxazin-3(4H)-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2H-1,4-benzoxazin-3(4H)-one
  • 5-nitro-2H-1,4-benzoxazin-3(4H)-one
  • 4-methyl-5-nitro-2H-1,4-benzothiazin-3(4H)-one

Uniqueness

4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both a methyl and a nitro group on the benzoxazinone ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-methyl-5-nitro-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-10-8(12)5-15-7-4-2-3-6(9(7)10)11(13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYOOGDTJRYZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=CC=CC(=C21)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258532
Record name 4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132522-82-8
Record name 4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132522-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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